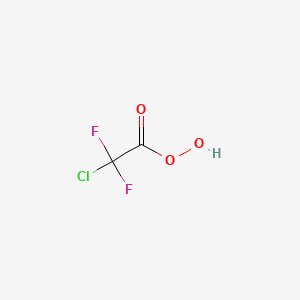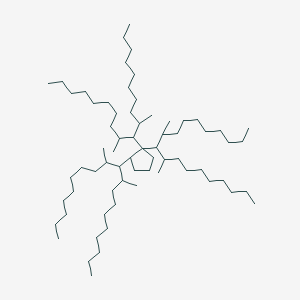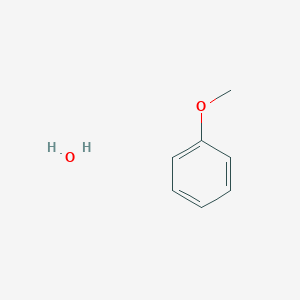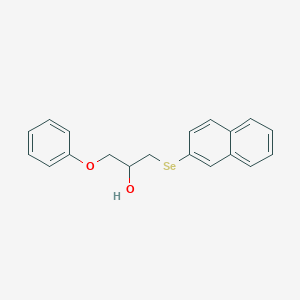
2-Cyanoethyl ethenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanoethyl ethenesulfonate is an organic compound with the molecular formula C₅H₇NO₃S. It is known for its unique chemical properties and is used in various scientific and industrial applications. The compound is characterized by the presence of a cyano group (–CN) and an ethenesulfonate group (–SO₃CH=CH₂), which contribute to its reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Cyanoethyl ethenesulfonate can be synthesized through several methods. One common approach involves the reaction of cyanoacetic acid with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyanoethyl ethenesulfonate undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as amines and alcohols, to form substituted products.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the ethenesulfonate group is replaced by other functional groups.
Polymerization: The compound can be used as a monomer in polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.
Catalysts: Acid or base catalysts are often employed to facilitate the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, the reaction with an amine may yield a cyanoethyl amine derivative, while the reaction with an alcohol may produce a cyanoethyl ether .
Aplicaciones Científicas De Investigación
2-Cyanoethyl ethenesulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-cyanoethyl ethenesulfonate involves its reactivity with nucleophiles. The cyano group and ethenesulfonate group facilitate the formation of covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
2-Cyanoethyl trimethylsilane: This compound shares the cyanoethyl group but has different reactivity due to the presence of a trimethylsilane group.
2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite: Used in similar applications, particularly in nucleic acid synthesis.
Uniqueness: 2-Cyanoethyl ethenesulfonate is unique due to its combination of the cyano and ethenesulfonate groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
149235-72-3 |
|---|---|
Fórmula molecular |
C5H7NO3S |
Peso molecular |
161.18 g/mol |
Nombre IUPAC |
2-cyanoethyl ethenesulfonate |
InChI |
InChI=1S/C5H7NO3S/c1-2-10(7,8)9-5-3-4-6/h2H,1,3,5H2 |
Clave InChI |
HNCAELJDFYHXKZ-UHFFFAOYSA-N |
SMILES canónico |
C=CS(=O)(=O)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)

![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)

![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)
